molecular formula C12H18O B15397239 1-Ethenyl-1-methylspiro[3.5]nonan-2-one CAS No. 89237-38-7

1-Ethenyl-1-methylspiro[3.5]nonan-2-one

Cat. No.: B15397239
CAS No.: 89237-38-7
M. Wt: 178.27 g/mol
InChI Key: UHIQQLLZOPCDOA-UHFFFAOYSA-N
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Description

1-Ethenyl-1-methylspiro[3.5]nonan-2-one is a spirocyclic β-lactone characterized by a unique bicyclic framework where two rings (a 3-membered β-lactone and a 5-membered carbocycle) share a single spiro carbon atom. This compound features an ethenyl (C=CH₂) and methyl substituent on the spiro center, which influence its steric and electronic properties.

Properties

CAS No.

89237-38-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethenyl-3-methylspiro[3.5]nonan-2-one

InChI

InChI=1S/C12H18O/c1-3-11(2)10(13)9-12(11)7-5-4-6-8-12/h3H,1,4-9H2,2H3

InChI Key

UHIQQLLZOPCDOA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC12CCCCC2)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs of spiro[3.5]nonan-2-one derivatives, highlighting substituent-driven differences in synthesis, stability, and reactivity:

Compound Name Substituents Key Features Reference(s)
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one 3,3-dimethyl High-yield synthesis via aldolization of ketones; steric crowding influences diastereoselectivity
(±)-3-Ethyl-1-oxaspiro[3.5]nonan-2-one 3-ethyl Demonstrates adaptability of aldolization for unsymmetrical ketones; lower steric hindrance than methyl analogs
4-Isopropyl-4-methyl-3-octyl-2-oxetanone 4-isopropyl, 4-methyl, 3-octyl Highlights regioselectivity in spirocyclization; steric effects dominate product distribution
8-Trifluoromethyl-(3:4-benzo)-1-oxaspiro[3.5]nonan-2-one Trifluoromethyl, benzo-fused Enhanced stability and aromaticity due to fused benzene ring; unique MS fragmentation pattern (m/z 186 [M⁺])
5-Bromo-1-oxaspiro[3.5]nonan-2-one 5-bromo Electrophilic bromination product; characterized by distinct NMR shifts (δ 4.34 ppm for H-5)
7-Azaspiro[3.5]nonan-2-one Nitrogen substitution at position 7 Increased polarity and potential bioactivity; used in medicinal chemistry

Key Observations :

  • Substituent Steric Effects : Bulky groups (e.g., isopropyl, octyl) favor the formation of less sterically hindered diastereomers .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and alter reactivity .
  • Heteroatom Substitution : Replacing oxygen with nitrogen (e.g., 7-azaspiro) modifies hydrogen-bonding capacity and solubility, expanding pharmaceutical applications .
Aldolization of Ketones

The aldolization method (e.g., for 3,3-dimethyl and 3-ethyl derivatives) employs phenyl ester enolates to generate β-lactones in high yields (70–85%). This method is effective for symmetrical ketones but less efficient for aldehydes due to competing 1,3-dioxan-4-one formation .

Electrophilic Halocyclization

5-Bromo-1-oxaspiro[3.5]nonan-2-one is synthesized via intramolecular bromocyclization, achieving 67% yield. The reaction’s regioselectivity is guided by preorganization of intermediates .

Carbonylation of Epoxides

1-Oxaspiro[3.5]nonan-2-one derivatives are accessible via regioselective carbonylation of 2,2-disubstituted epoxides, yielding colorless oils with characteristic NMR profiles (e.g., δ 3.07 ppm for H-1) .

Physicochemical and Spectroscopic Properties

Property 3,3-Dimethyl Derivative 5-Bromo Derivative 7-Azaspiro Derivative
Molecular Formula C₉H₁₄O₂ C₈H₁₁BrO₂ C₈H₁₃NO₂
¹H NMR (δ, ppm) 1.49–1.44 (m, 4H) 4.34 (dd, J = 6.9 Hz) 3.44 (d, J = 16.4 Hz)
¹³C NMR (δ, ppm) 168.69 (C=O) 167.15 (C=O) 168.69 (C=O)
MS (m/z) 186 [M⁺] (trifluoromethyl analog) 141.09109 [M+H]⁺ 207.7 [M+H]⁺ (thia analog)
Stability Stable under inert conditions Light-sensitive Hygroscopic

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